molecular formula C5H10FNO B1588924 (2S,4S)-4-Fluoro-2-pyrrolidinemethanol CAS No. 791060-66-7

(2S,4S)-4-Fluoro-2-pyrrolidinemethanol

Cat. No.: B1588924
CAS No.: 791060-66-7
M. Wt: 119.14 g/mol
InChI Key: GDLHZOVMBZPGEL-WHFBIAKZSA-N
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Description

(2S,4S)-4-Fluoro-2-pyrrolidinemethanol is a chiral compound with significant potential in various scientific fields. It is a fluorinated derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The presence of both fluorine and hydroxyl groups in its structure imparts unique chemical properties, making it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Fluoro-2-pyrrolidinemethanol typically involves the fluorination of pyrrolidine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and degradation of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. Additionally, chiral resolution techniques, such as preparative chromatography, are employed to obtain the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Fluoro-2-pyrrolidinemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2S,4S)-4-Fluoro-2-pyrrolidinemethanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,4S)-4-Fluoro-2-pyrrolidinemethanol involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or modulator of enzymes by binding to their active sites. The fluorine atom enhances its binding affinity and selectivity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,4S)-4-Fluoro-2-pyrrolidinemethanol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to form stable interactions with enzymes and other proteins makes it particularly valuable in medicinal chemistry and drug design .

Properties

IUPAC Name

[(2S,4S)-4-fluoropyrrolidin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO/c6-4-1-5(3-8)7-2-4/h4-5,7-8H,1-3H2/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDLHZOVMBZPGEL-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN[C@@H]1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00474722
Record name (2S,4S)-4-FLUORO-2-PYRROLIDINEMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791060-66-7
Record name (2S,4S)-4-FLUORO-2-PYRROLIDINEMETHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00474722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,4S)-4-Fluoro-2-pyrrolidinemethanol
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